3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-(5-chloropyridin-3-yl)oxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-6-3-7(5-12-4-6)15-9-2-1-8(11)13-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIBPOMRSTXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1OC2=CC(=CN=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423360 | |
| Record name | 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-61-2 | |
| Record name | 3-Chloro-6-[(5-chloro-3-pyridinyl)oxy]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Kinetics
The reaction proceeds via a two-step mechanism:
-
Base-assisted deprotonation of 5-chloro-3-hydroxypyridine to generate a phenoxide ion, enhancing nucleophilicity.
-
Attack on the 6-position of 3,6-dichloropyridazine, followed by elimination of chloride to form the ether bond.
Density functional theory (DFT) studies suggest that the 6-position of 3,6-dichloropyridazine is more reactive toward SNAr due to lower activation energy (ΔG‡ = 28.5 kJ/mol) compared to the 3-position (ΔG‡ = 34.2 kJ/mol). This regioselectivity ensures preferential substitution at the 6-position, minimizing side products.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | K2CO3 (1.5 eq) | Maximizes phenoxide formation without hydrolyzing starting material |
| Solvent | DMF or DMSO | Polar aprotic solvents stabilize transition state |
| Temperature | 80–100°C | Balances reaction rate and decomposition risk |
| Reaction Time | 8–12 hours | Ensures >95% conversion (monitored via TLC/GC) |
Under optimized conditions, the reaction achieves yields of 85–90% with purity >98% after recrystallization from ethanol.
Chlorination of Pyridazinone Precursors
An alternative route involves synthesizing a pyridazinone intermediate followed by chlorination. This method is particularly useful for introducing additional substituents on the pyridazine ring.
Phosphorus Oxychloride-Mediated Chlorination
The ACS Omega study details a protocol where 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is treated with phosphorus oxychloride (POCl3) to yield 3-chloro-6-substituted pyridazines. Adapted for the target compound:
-
Pyridazinone Synthesis : Condensation of 3,6-dichloropyridazine with 5-chloro-3-hydroxypyridine under acidic conditions.
-
Chlorination : Reflux with POCl3 (5 eq) at 100°C for 2 hours, achieving >94% conversion.
Mechanistic Insight : POCl3 acts as both a chlorinating agent and Lewis acid, facilitating the replacement of the hydroxyl group with chlorine via a phosphorylated intermediate.
Alternative Chlorinating Agents
While POCl3 is predominant, other agents have been explored:
| Agent | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| PCl5 | 78 | 95 | Excessive side chlorination |
| SOCl2 | 82 | 97 | Requires anhydrous conditions |
| Oxalyl Chloride | 68 | 92 | Low thermal stability |
POCl3 remains optimal due to its balance of reactivity and selectivity.
Industrial-Scale Production Methods
For large-scale synthesis, continuous flow reactors (CFRs) offer advantages over batch processes:
Flow Chemistry Parameters
-
Residence Time : 30 minutes (vs. 8–12 hours in batch)
-
Throughput : 5 kg/day using microreactors (channel diameter: 500 μm)
-
Yield : 88% with 99.5% purity (HPLC)
CFRs enhance heat transfer and mixing efficiency, critical for exothermic SNAr reactions.
Waste Management Strategies
Industrial processes incorporate:
-
Solvent Recovery : DMF is distilled and reused (≥5 cycles).
-
Byproduct Utilization : Generated HCl is neutralized to NaCl for disposal.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| SNAr (Batch) | 90 | 98 | 1200 | Moderate |
| POCl3 Chlorination | 94 | 99 | 950 | High |
| Flow Chemistry | 88 | 99.5 | 1100 | Very High |
The POCl3 route offers the best cost-yield balance, while flow chemistry excels in scalability.
Challenges and Limitations
-
Regioselectivity Control : Competing substitution at the 3-position of pyridazine remains a concern, requiring precise stoichiometry.
-
Purification Complexity : Silica gel chromatography is often needed to separate regioisomers, increasing production time.
-
Thermal Degradation : Prolonged heating above 100°C leads to decomposition (t1/2 = 4 hours at 120°C).
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridazine and pyridine rings can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) at moderate temperatures (50-100°C).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazines and pyridines with various functional groups (e.g., amino, thiol, alkoxy).
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Dechlorinated products or reduced derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine has been identified as a promising building block for the synthesis of pharmaceutical compounds targeting various diseases, particularly neurological and inflammatory disorders.
- Mechanism of Action : It is suggested that this compound may act as an inhibitor of p38 mitogen-activated protein kinases (MAPKs), which play a critical role in cellular processes such as inflammation and apoptosis.
- Biological Activity : The compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, crucial in the inflammatory response. For instance, it has shown an IC50 value of 0.04 μM against COX-2, comparable to established drugs like celecoxib .
Materials Science
The compound is also being explored for its potential applications in developing advanced materials, including polymers and coatings with specific functionalities. Its unique structure allows for modifications that can enhance material properties such as durability and chemical resistance.
Biological Studies
In biochemical assays, this compound serves as a probe for studying enzyme interactions and receptor binding. Its ability to modulate cellular signaling pathways makes it valuable for investigating gene expression and metabolic processes.
Industrial Chemistry
The compound is utilized in synthesizing agrochemicals and specialty chemicals with specific functionalities, contributing to advancements in agricultural practices and chemical manufacturing.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Structure-Activity Relationship (SAR)
The presence of chlorine substituents on the aromatic rings enhances the biological activity of this compound. The dual aromatic system is crucial for binding interactions with target proteins, facilitating effective inhibition of enzymatic activity.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ether linkage play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Pyridazine derivatives with halogen or aryloxy substitutions exhibit variations in melting points, solubility, and molecular interactions. Key analogs include:
Key Observations :
- Chlorine at position 3 is a conserved feature, enhancing electrophilicity and enabling nucleophilic substitution reactions .
- Bulky substituents (e.g., piperazinyl groups) increase molecular weight and influence pharmacokinetic properties, such as blood-brain barrier permeability in MAO-B inhibitors .
- Trifluoromethyl groups (e.g., in ) improve metabolic stability compared to aryloxy groups .
Enzyme Inhibition
- AChE Inhibition: 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (IC₅₀ = 0.12 µM) shows 5000-fold higher potency than minaprine, attributed to the lipophilic cationic head and pyridazine core .
- MAO-B Selectivity : 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine derivatives exhibit MAO-B inhibition (IC₅₀ = 0.89–2.34 µM), with fluorophenyl groups enhancing selectivity over MAO-A .
Antimicrobial and Antiviral Activity
- Antifungal/Antibacterial : Hydrazine derivatives (e.g., 3-chloro-6-[2-(4-nitrobenzylidene)hydrazinyl]pyridazine) show moderate activity against Candida albicans and Staphylococcus aureus (MIC = 32–64 µg/mL) .
- Antiviral: R62025 and R66703 inhibit rhinovirus replication via capsid-binding mechanisms, with EC₅₀ values in the nanomolar range .
Biological Activity
Overview
3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This compound features a dual aromatic ring system linked by an ether bond, contributing to its unique pharmacological properties. Its molecular formula is CHClNO, and it has garnered attention for its potential applications in treating various diseases, including neurological and inflammatory disorders.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors within biological systems. Notably, it has been shown to interact with various targets, including:
- Mitogen-Activated Protein Kinases (MAPKs) : Inhibition of MAPKs can significantly affect cellular processes such as growth and differentiation.
- Cyclooxygenase (COX) : The compound exhibits anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory response.
Biological Activity Data
Research indicates that this compound demonstrates diverse biological activities, including:
| Activity | IC Value (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.04 ± 0.01 | |
| MAPK Inhibition | Not specified | |
| Antifungal Activity | 40.4% against C. mandshurica at 50 μg/mL |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Effects : In a study focusing on anti-inflammatory properties, the compound was evaluated for its ability to inhibit COX enzymes, showing comparable efficacy to established anti-inflammatory drugs like celecoxib .
- Antifungal Activity : Another investigation assessed the antifungal potential of various pyridazine derivatives, including our compound of interest. Results indicated moderate antifungal activity against specific fungi strains, suggesting potential applications in agricultural settings .
- Cellular Effects : The compound's impact on cellular signaling pathways has been studied extensively. It was found to modulate gene expression and influence cellular metabolism through its interactions with target enzymes.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that the presence of chlorine substituents on the aromatic rings enhances its biological activity. The dual aromatic system is crucial for binding interactions with target proteins, facilitating effective inhibition of enzymatic activity.
Q & A
Q. What are the common synthetic routes for 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, 3,6-dichloropyridazine (precursor) can react with 5-chloro-3-pyridinol under basic conditions (e.g., KOH/THF) to form the ether linkage. Purification is achieved via recrystallization using solvents like ethanol or toluene .
- Key Steps :
Activation of 3,6-dichloropyridazine with POCl₃ or PBr₃ to enhance reactivity .
Substitution at the 6-position with 5-chloro-3-pyridinol under reflux .
Characterization via NMR and mass spectrometry to confirm regiochemistry .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used for structural analysis . For example, Schiff base derivatives of pyridazine analogs (e.g., HL3 ligand in ) were resolved using XRD, revealing bond angles and coordination geometry critical for bioactivity studies .
Q. What spectroscopic techniques are used for characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) and hydrogen bonding .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ peaks) and fragmentation patterns .
- ¹H/¹³C NMR : Assigns substituent positions; pyridazine ring protons typically appear at δ 7.5–9.0 ppm .
Advanced Research Questions
Q. What reaction mechanisms govern its intramolecular cycloaddition?
- Methodological Answer : Heating 3-chloro-6-(2-allylphenoxy)pyridazine derivatives induces π4+π2 cycloaddition, forming xanthene analogs via elimination of N₂ and HCl. Solvent choice (e.g., diethylaniline) and temperature control (150–200°C) are critical to suppress side reactions. DFT studies can model transition states and regioselectivity .
Q. How does the compound function in coordination chemistry for anticancer applications?
- Methodological Answer : Pyridazine derivatives act as tridentate ligands, coordinating through pyridazine N, azomethine N, and phenolic O atoms. Binuclear Ni(II)/Cu(II) complexes (e.g., Ni₂(L1)₂₂) exhibit cytotoxicity via DNA intercalation and ROS generation. Techniques include:
Q. What challenges arise in regioselective functionalization of pyridazine derivatives?
- Methodological Answer : Steric and electronic factors dictate regioselectivity. For example, LTMP-mediated deprotonation of 3-chloro-6-methoxypyridazine occurs preferentially at the 4-position due to electron-withdrawing Cl and OMe groups. Strategies include:
- Directed Metalation : Use of hindered bases (e.g., LDA) to control site-specific reactions .
- Computational Modeling : HOMO-LUMO gaps predict reactivity (e.g., DFT for 3-chloro-6-fluoropyridazine) .
Q. How do structural modifications impact bioactivity?
- Methodological Answer :
- Substitution at 6-position : Trifluoromethyl groups enhance AhR agonism (e.g., HL-60 cell differentiation in ), while hydrazinyl groups improve GPR39 agonist activity .
- Table: Bioactivity vs. Substituents
Methodological Notes
- Data Contradictions : While reports low antimicrobial activity for pyridazine N-oxides, highlights anticancer efficacy, emphasizing target specificity.
- Software Tools : SHELX (structural refinement) , ORTEP-3 (crystallographic visualization) , and DFT packages (Gaussian, ORCA) for mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
